molecular formula C16H19BrO B14800405 3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran

3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran

Katalognummer: B14800405
Molekulargewicht: 307.22 g/mol
InChI-Schlüssel: WWPSZAZHEHDMNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran is a complex organic compound with the molecular formula C15H19BrO. This compound is characterized by its unique structure, which includes a bromine atom and multiple methyl groups attached to a benzofuran ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran typically involves the bromination of a precursor compound, followed by cyclization to form the benzofuran ring. One common method involves the bromination of 5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity 3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .

Wissenschaftliche Forschungsanwendungen

3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism by which 3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The presence of the bromine atom and methyl groups can influence its binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The unique combination of a bromine atom and multiple methyl groups attached to a benzofuran ring distinguishes 3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzofbenzofuran from other similar compounds. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C16H19BrO

Molekulargewicht

307.22 g/mol

IUPAC-Name

3-bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran

InChI

InChI=1S/C16H19BrO/c1-15(2)5-6-16(3,4)12-8-14-10(7-11(12)15)13(17)9-18-14/h7-9H,5-6H2,1-4H3

InChI-Schlüssel

WWPSZAZHEHDMNQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(C2=C1C=C3C(=C2)OC=C3Br)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.